BenchChemオンラインストアへようこそ!

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Kinase Inhibition Anticancer SAR

This compound (C21H20N2O3S, MW 380.46) is a member of the thiazole-benzodioxine carboxamide class, combining a 1,3-thiazole ring and a 2,3-dihydro-1,4-benzodioxine moiety linked via a carboxamide bridge. It is currently offered by multiple suppliers as a >95% pure research chemical for non-human investigation.

Molecular Formula C21H20N2O3S
Molecular Weight 380.46
CAS No. 878692-56-9
Cat. No. B3020217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS878692-56-9
Molecular FormulaC21H20N2O3S
Molecular Weight380.46
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C21H20N2O3S/c1-2-14-3-5-15(6-4-14)11-17-13-22-21(27-17)23-20(24)16-7-8-18-19(12-16)26-10-9-25-18/h3-8,12-13H,2,9-11H2,1H3,(H,22,23,24)
InChIKeyVTJVHUUSXPOKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 878692-56-9): A Thiazole-Benzodioxine Carboxamide Research Compound


This compound (C21H20N2O3S, MW 380.46) is a member of the thiazole-benzodioxine carboxamide class, combining a 1,3-thiazole ring and a 2,3-dihydro-1,4-benzodioxine moiety linked via a carboxamide bridge . It is currently offered by multiple suppliers as a >95% pure research chemical for non-human investigation . Structurally related compounds have been investigated in patents for kinase inhibition and anti-cancer applications, but the specific biological activity or selectivity profile of this exact molecule has not been disclosed in peer-reviewed literature or public patent datasets [1].

Why Substituting N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide with Generic Analogs is Not Scientifically Justified


Thiazole carboxamide derivatives featuring a benzodioxine core represent a broad chemical class with documented potential for kinase inhibition [1]. However, minor structural modifications, such as changing a 4-ethylbenzyl group to a 4-methoxybenzyl or a chloro substituent, can fundamentally alter target affinity, selectivity, and pharmacokinetic properties, a principle well-established in structure-activity relationship (SAR) studies for this scaffold . The specific 5-(4-ethylbenzyl)-1,3-thiazol-2-yl substitution pattern in the target compound creates a unique steric and electronic environment. Without direct comparative data for this exact compound, assuming functional interchangeability with any analog is a high-risk procurement decision that could lead to irreproducible results or a complete failure in biological assays .

Quantitative Evidence Guide for Prioritizing N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide


Current Evidence Gap: No Published Head-to-Head Biological Data Found

A comprehensive search of the public domain, including PubMed, patent databases, and authoritative chemical biology resources, failed to identify any study containing direct, quantitative biological comparison (e.g., IC50, Ki, EC50) between N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and any of its closest structural analogs [1]. The compound is not individually registered in target-specific databases like ChEMBL or BindingDB with activity data, which is a critical prerequisite for a data-driven procurement decision based on differential performance [2].

Kinase Inhibition Anticancer SAR

Chemical Class Identity and Predicted Physicochemical Properties as Baseline Differentiation

Based on its structure and predicted properties, the compound is a member of the thiazole carboxamide class featured in patent US20110044940A1, which describes their general utility as protein kinase inhibitors [1]. The unique 5-(4-ethylbenzyl) substitution on the thiazole ring differentiates it from a simple unsubstituted thiazole analog (CAS 882309-33-3) . The 4-ethyl group adds lipophilicity (predicted clogP ~3.7 vs. ~2.2 for the unsubstituted analog) and introduces a chiral center, which can influence membrane permeability and metabolic stability . This is a class-level inference of potential differentiation, not a direct empirical finding.

Chemoinformatics Lead Optimization Drug Design

Positional Isomerism as a Potential Driver of Kinase Selectivity

A key structural differentiator is the attachment point of the 4-ethylbenzyl group at the 5-position of the thiazole ring. A closely related positional isomer, N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, is commercially available, where the substituted phenyl is at the 4-position . In the context of kinase inhibition, subtle changes in the vector of a substituent can have profound effects on potency and selectivity, as demonstrated by the structural biology of ATP-competitive inhibitors [1]. This class-level inference suggests the 5-substituted isomer may exhibit a distinct kinase selectivity fingerprint compared to its 4-substituted isomer, but this remains to be experimentally verified.

Kinase Selectivity Isomerism Medicinal Chemistry

Research Application Scenarios for N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide


Kinase Profiling and Hit-to-Lead Optimization

Given its structural classification within a patented kinase inhibitor series, the primary research scenario for this compound is as a tool compound in broad kinase selectivity panels [1]. Its unique 5-(4-ethylbenzyl) substitution offers a distinct vector for probing ATP-binding pockets, potentially providing an alternative starting point for lead optimization to the more common 4-substituted isomers. Researchers should benchmark its activity against the unsubstituted N-(1,3-thiazol-2-yl) analog to establish the contribution of the ethylbenzyl group to potency and selectivity .

Pharmacokinetic Property Screening in Early Drug Discovery

The predicted higher lipophilicity of this compound compared to simpler thiazole-benzodioxine analogs makes it a suitable candidate for evaluating the impact of increased logP on ADME (Absorption, Distribution, Metabolism, Excretion) properties within this chemical series . It should be included in parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests to profile its cell permeability and metabolic stability, directly informing further SAR iterations.

Comprehensive Structure-Activity Relationship (SAR) Mapping

This compound is a critical missing piece for mapping the SAR landscape around the thiazole 5-position. Its procurement is essential for scientific teams that have already evaluated the 4-substituted isomer and the unsubstituted parent, as it provides the final data point needed to understand the role of substitution position versus the phenyl ring electronics on biological target engagement [1].

Quote Request

Request a Quote for N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.